Methyl 2-chlorohex-2-enoate
Description
Methyl 2-chlorohex-2-enoate (C₇H₁₁ClO₂) is an α,β-unsaturated ester characterized by a chlorine substituent at the second carbon of a hex-2-enoate backbone. Its structure features a conjugated double bond between C2 and C3, adjacent to the electron-withdrawing chlorine atom, which enhances electrophilicity at the β-carbon. The chlorine atom and ester group synergistically influence its physical properties (e.g., boiling point, solubility) and chemical behavior compared to non-chlorinated or differently substituted analogs .
Properties
CAS No. |
62269-33-4 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
methyl 2-chlorohex-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-4-5-6(8)7(9)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
PLPAWJASYQBLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chlorohex-2-enoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide under specific conditions . The reaction typically requires a strong base to generate the enolate ion, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chlorohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Elimination: Strong bases like sodium ethoxide are commonly employed.
Oxidation/Reduction: Reagents like lithium aluminum hydride (for reduction) or potassium permanganate (for oxidation) are used.
Major Products:
Substitution: Products depend on the nucleophile used.
Elimination: Formation of hexadienes.
Oxidation/Reduction: Formation of alcohols or carboxylic acids.
Scientific Research Applications
Methyl 2-chlorohex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chlorohex-2-enoate involves its reactivity with various nucleophiles and bases. The chlorine atom and ester group are key sites for chemical reactions. The compound can participate in nucleophilic substitution and elimination reactions, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
2-Ethylhexyl Methylphosphonofluoridate (C₉H₂₀FO₂P): A phosphonate ester with a branched alkyl chain and fluorine substituent. Unlike methyl 2-chlorohex-2-enoate, it lacks α,β-unsaturation, reducing electrophilicity but increasing stability toward nucleophilic attack .
2-Methoxyethoxymethyl Chloride (MEM Chloride) (C₄H₉ClO₂): A chlorinated ether with a methoxyethoxy group.
Methyl 3-Chloropent-2-enoate (C₆H₉ClO₂): A positional isomer with chlorine at C4.
Physical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| This compound | C₇H₁₁ClO₂ | 162.61 | ~195–200 (est.) | Moderate (e.g., ethanol) |
| 2-Ethylhexyl Methylphosphonofluoridate | C₉H₂₀FO₂P | 218.22 | >250 | Low (hydrophobic chain) |
| MEM Chloride | C₄H₉ClO₂ | 124.57 | ~150–160 | High (due to ether group) |
Notes:
- This compound’s moderate solubility in polar solvents arises from the ester group’s polarity, while its higher molecular weight compared to MEM chloride contributes to a elevated boiling point .
- The phosphonate ester’s bulkier alkyl chain (2-ethylhexyl) reduces solubility in polar solvents but enhances thermal stability .
Research Findings and Trends
- Crystallography : Software like SHELX and ORTEP-3 aids in resolving the crystal structures of such compounds, revealing how chlorine placement affects molecular packing and hydrogen-bond networks .
- Structure-Activity Relationships: Chlorine at C2 in this compound enhances electrophilicity compared to C3-substituted analogs, as shown in studies of Diels-Alder reaction rates .
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